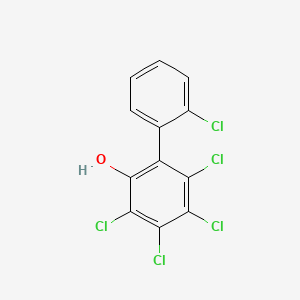

Pentachloro-(1,1'-biphenyl)-ol

Description

Structure

3D Structure

Properties

CAS No. |

116164-77-3 |

|---|---|

Molecular Formula |

C12H5Cl5O |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

2,3,4,5-tetrachloro-6-(2-chlorophenyl)phenol |

InChI |

InChI=1S/C12H5Cl5O/c13-6-4-2-1-3-5(6)7-8(14)9(15)10(16)11(17)12(7)18/h1-4,18H |

InChI Key |

LAPUREOIFIODEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Pentachloro 1,1 Biphenyl Ol and Its Isomers

Regioselective Synthesis of Specific Pentachloro-(1,1'-biphenyl)-ol (B13960417) Isomers

The regioselective synthesis of specific pentachloro-(1,1'-biphenyl)-ol isomers is a challenging but essential task for the unambiguous identification and toxicological assessment of these compounds. The primary challenge lies in controlling the precise placement of the five chlorine atoms and the hydroxyl group on the biphenyl (B1667301) scaffold. Several synthetic strategies have been developed to achieve this, often involving multi-step processes.

Modern synthetic approaches with improved yields and selectivity, such as the Suzuki and Ullmann coupling reactions, have become instrumental in the synthesis of polychlorinated biphenyl (PCB) derivatives. nih.gov These methods offer greater control over the final structure compared to older, less selective methods like the Cadogan diaryl coupling reaction. nih.gov

A common strategy for the regioselective synthesis of hydroxylated PCBs (OH-PCBs) involves the synthesis of a methoxylated PCB precursor, which is then demethylated to yield the final hydroxylated product. This approach allows for the use of a wider range of coupling reactions and purification techniques. For instance, the Suzuki coupling, which typically offers better yields (65–98%) compared to the Ullmann coupling (20–38%), can be employed to couple chlorinated benzene (B151609) boronic acids with suitable chlorinated precursors of methoxylated PCBs. nih.gov

Precursor Compounds and Reaction Pathways for Hydroxylation

The synthesis of pentachloro-(1,1'-biphenyl)-ol isomers relies on the availability of appropriate precursor compounds and well-defined reaction pathways. The choice of precursors is dictated by the desired final substitution pattern of the chlorine atoms and the hydroxyl group.

Common precursors for the synthesis of the biphenyl core include chlorinated anilines and chlorinated benzenes, which can be coupled using methods like the Cadogan reaction. nih.gov For more controlled syntheses, halogenated benzene derivatives, such as chlorinated iodo- or bromobenzenes and benzene boronic acids, are utilized in palladium-catalyzed coupling reactions like the Suzuki coupling. nih.gov

The hydroxylation of the pentachlorobiphenyl structure is often achieved indirectly. A prevalent pathway involves the initial synthesis of a methoxy-pentachlorobiphenyl derivative. This is accomplished by using a methoxy-substituted precursor in the coupling reaction. For example, a chlorinated benzene boronic acid can be coupled with a chlorinated anisole (B1667542) derivative. The resulting methoxylated pentachlorobiphenyl is then subjected to demethylation, typically using a strong Lewis acid like boron tribromide (BBr3), to yield the desired pentachloro-(1,1'-biphenyl)-ol isomer. nih.govresearchgate.net

The table below summarizes some of the key reaction pathways and precursor types used in the synthesis of pentachloro-(1,1'-biphenyl)-ol isomers.

| Reaction Type | Precursor 1 | Precursor 2 | Intermediate Product | Final Product |

| Suzuki Coupling | Chlorinated benzene boronic acid | Chlorinated methoxy-iodobenzene | Methoxy-pentachlorobiphenyl | Pentachloro-(1,1'-biphenyl)-ol |

| Ullmann Coupling | Chlorinated iodobenzene | Chlorinated methoxyphenol | Methoxy-pentachlorobiphenyl | Pentachloro-(1,1'-biphenyl)-ol |

| Cadogan Coupling | Chlorinated aniline | Chlorinated methoxybenzene | Methoxy-pentachlorobiphenyl | Pentachloro-(1,1'-biphenyl)-ol |

Derivatization Techniques for Enhanced Analytical Characterization

The analysis of pentachloro-(1,1'-biphenyl)-ol isomers, particularly at trace levels in environmental and biological samples, is often hindered by their polarity and low volatility. Derivatization is a crucial step to overcome these analytical challenges by converting the polar hydroxyl group into a less polar, more volatile functional group. This enhances their chromatographic separation and detection, especially in gas chromatography-mass spectrometry (GC-MS). mdpi.com

Silylation Reactions

Silylation is a widely used derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. restek.com This process significantly reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis. youtube.com

A common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). mdpi.commdpi.com The reaction involves heating the pentachloro-(1,1'-biphenyl)-ol isomer with the silylating reagent to form the corresponding trimethylsilyl ether.

Reaction: (Cl)₅-C₁₂H₄-OH + C₈H₁₈F₃NOSi₂ → (Cl)₅-C₁₂H₄-O-Si(CH₃)₃ + C₂H₃F₃NO + CH₄Si

Acetylation and Methylation Procedures

Acetylation involves the introduction of an acetyl group to the hydroxyl moiety, forming an ester. This derivatization also increases the volatility and thermal stability of the compound for GC analysis. A common acetylating agent is acetic anhydride, often used in the presence of a base catalyst like pyridine (B92270) or sodium bicarbonate. mdpi.comnih.gov The reaction is typically carried out at room temperature or with gentle heating. nih.gov

Methylation is another effective derivatization method where the hydroxyl group is converted to a methoxy (B1213986) group. This is frequently achieved using diazomethane. nih.govnih.gov The resulting methoxy-pentachlorobiphenyl is less polar and more volatile than the parent hydroxylated compound, leading to improved chromatographic performance.

The following table outlines common derivatization reagents and their applications for pentachloro-(1,1'-biphenyl)-ol analysis.

| Derivatization Technique | Reagent | Resulting Derivative | Analytical Advantage |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | Increased volatility, improved GC peak shape |

| Acetylation | Acetic Anhydride | Acetyl ester | Increased volatility and thermal stability |

| Methylation | Diazomethane | Methoxy ether | Reduced polarity, enhanced GC separation |

Formation of Other Chemical Adducts

Beyond silylation, acetylation, and methylation, other chemical adducts can be formed to enhance the analytical characterization of pentachloro-(1,1'-biphenyl)-ol isomers. The choice of derivatizing agent can be tailored to the specific analytical technique being employed, such as electron capture detection (ECD) or different mass spectrometry ionization methods. These alternative derivatizations can introduce electrophoric groups that significantly enhance the sensitivity of detection.

Advanced Analytical Chemistry for the Determination of Pentachloro 1,1 Biphenyl Ol in Complex Matrices

Sample Preparation and Extraction Techniques

Effective sample preparation is paramount to isolate Pentachloro-(1,1'-biphenyl)-ol (B13960417) from the matrix and remove interfering components. The choice of technique depends on the sample type (e.g., blood, tissue, soil), the required detection limits, and the available instrumentation.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used cleanup and concentration technique for Pentachloro-(1,1'-biphenyl)-ol and other hydroxylated PCBs (OH-PCBs) in biological samples like plasma and urine. researchgate.netnih.gov This method relies on the partitioning of the analyte between a liquid sample phase and a solid sorbent. The process involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of an appropriate solvent.

For OH-PCBs, various sorbents can be employed. After an initial extraction, cleanup procedures may use silica (B1680970) columns or Florisil. researchgate.netoup.com For instance, a Florisil column can be used to isolate OH-PCBs, which are then eluted with a solvent mixture like dichloromethane/hexane (B92381)/methanol (B129727). oup.com Recent advancements include the development of online SPE methods coupled directly to liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This high-throughput approach minimizes sample handling, reduces analysis time, and has been successfully applied to human plasma and urine samples, achieving low limits of quantification (ranging from 0.01 to 0.19 ng/mL) and good extraction recoveries (71% to 134%). nih.govnih.gov Molecularly imprinted solid-phase extraction (MISPE) has also been developed, offering higher selectivity for OH-PCBs. mdpi.com

Table 1: Exemplary SPE Parameters for Hydroxylated PCB Analysis

| Parameter | Description | Reference |

|---|---|---|

| Sample Type | Human Plasma, Human Urine | nih.govnih.gov |

| Extraction | Online SPE | nih.govnih.gov |

| Sorbent | Polymer-based or Silica-based | researchgate.net |

| Elution Solvent | Dichloromethane/hexane/methanol | oup.com |

| Recovery | 71% - 134% | nih.gov |

| Limit of Quantification | 0.01 - 0.5 ng/mL | nih.govnih.gov |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and robust technique used for the initial extraction of Pentachloro-(1,1'-biphenyl)-ol from liquid and solid samples. researchgate.netoup.com This method separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the sample) and an organic solvent. Due to its polar hydroxyl group and nonpolar biphenyl (B1667301) structure, the extraction efficiency for Pentachloro-(1,1'-biphenyl)-ol is highly dependent on the pH of the aqueous phase and the choice of organic solvent.

A common procedure involves acidifying the sample (e.g., with hydrochloric acid) to ensure the hydroxyl group is protonated, making the molecule less polar and more soluble in organic solvents. protocols.io A mixture of hexane and methyl tert-butyl ether (MTBE) (1:1, v/v) is frequently used as the extraction solvent. oup.comprotocols.io The sample is extracted multiple times with the organic solvent to ensure quantitative transfer of the analyte. The combined organic extracts are then washed, often with a potassium chloride solution, to remove residual aqueous phase and water-soluble impurities before proceeding to further cleanup or analysis. protocols.io

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a highly efficient technique for extracting analytes from solid and semi-solid matrices like tissues and food. nih.govlcms.cz ASE utilizes elevated temperatures (typically 50-200°C) and pressures (around 1500-2000 psi) to increase the speed and efficiency of the extraction process compared to traditional methods like Soxhlet. nih.govupm.es The high temperature decreases solvent viscosity, allowing for better penetration into the sample matrix, while the high pressure keeps the solvent below its boiling point. upm.es

For the simultaneous extraction of PCBs and their hydroxylated metabolites like Pentachloro-(1,1'-biphenyl)-ol, a key challenge is selecting a solvent system that can efficiently extract both nonpolar parent compounds and the more polar metabolites. nih.gov A mixture of hexane, dichloromethane, and methanol has been shown to provide good recoveries for both compound classes from tissue samples. nih.gov An extraction temperature of 100°C is often found to be optimal. nih.gov A significant advantage of ASE is the ability to perform in-cell cleanup by packing the extraction cell with an adsorbent like Florisil or activated silica, which can retain lipids and other interferences, thereby reducing the need for subsequent cleanup steps. nih.govthermofisher.com

Table 2: Typical ASE Parameters for PCB and OH-PCB Extraction from Tissue

| Parameter | Value/Description | Reference |

|---|---|---|

| Solvent System | Hexane:Dichloromethane:Methanol (48:43:9, v/v) | nih.gov |

| Temperature | 100°C | nih.gov |

| Pressure | ~1500 psi | upm.es |

| In-cell Adsorbent | Florisil | nih.gov |

| Static Cycles | 1-5 cycles | upm.es |

| Recovery (OH-PCBs) | ~46% | nih.gov |

QuEChERS Methodology

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that involves an extraction and cleanup step. researchgate.net While originally developed for pesticide analysis in fruits and vegetables, it has been adapted for a wide range of analytes and matrices, including PCBs and their metabolites in biological samples like milk and tissues. researchgate.netplos.org

A modified QuEChERS approach for PCBs involves an initial extraction with a solvent like ethyl acetate (B1210297) or acetonitrile, followed by the addition of salts (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation and drive the analytes into the organic layer. researchgate.netplos.org For cleanup, a dispersive solid-phase extraction (d-SPE) step is performed by adding a small amount of sorbent (such as primary secondary amine, PSA, or C18) to an aliquot of the extract to remove interferences like fatty acids. mdpi.com However, care must be taken as some cleanup steps, like sulfuric acid treatment, can degrade phenolic compounds like Pentachloro-(1,1'-biphenyl)-ol. researchgate.net

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate Pentachloro-(1,1'-biphenyl)-ol from other co-extracted compounds before detection.

Gas Chromatography (GC) with High-Resolution Columns

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the analysis of PCBs and their metabolites. researchgate.netnih.gov For a semi-volatile compound like Pentachloro-(1,1'-biphenyl)-ol, GC provides the high resolving power needed to separate it from closely related congeners and isomers.

A critical step before GC analysis of OH-PCBs is derivatization. researchgate.netoup.com The polar hydroxyl group must be converted to a less polar, more volatile derivative to ensure good chromatographic peak shape and prevent thermal degradation in the hot GC injector and column. A common derivatization agent is diazomethane, which converts the hydroxyl group (-OH) to a methoxy (B1213986) group (-OCH₃). nih.gov

High-resolution capillary columns are essential for this analysis. Columns with lengths of 30 to 60 meters and narrow internal diameters (e.g., 250 µm) provide the necessary efficiency. nih.govnih.gov Fused silica columns with bonded phases like a nonpolar 5% diphenyl / 95% dimethylpolysiloxane (e.g., SLB-5ms) or a more specialized octyl-substituted phase (e.g., SPB-Octyl) are frequently used. nih.govnih.gov The choice of column phase can influence the elution order and resolution of different isomers. The separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. Detection is typically performed using a mass spectrometer, often a triple quadrupole (MS/MS) or a high-resolution mass spectrometer (HRMS), which provides the sensitivity and selectivity required to detect trace levels of the analyte in complex matrices. nih.govacs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Pentachloro-(1,1'-biphenyl)-ol |

| Polychlorinated biphenyls (PCBs) |

| Hydroxylated PCBs (OH-PCBs) |

| Hexane |

| Methyl tert-butyl ether (MTBE) |

| Dichloromethane |

| Methanol |

| Acetonitrile |

| Ethyl acetate |

| Hydrochloric acid |

| Potassium chloride |

| Magnesium sulfate |

| Sodium chloride |

| Diazomethane |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the cornerstone of sensitive and selective detection and quantification of Pentachloro-(1,1'-biphenyl)-ol. Various MS techniques offer different advantages in terms of resolution, structural elucidation, and quantification accuracy.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte. measurlabs.comresearchgate.net This capability is crucial for distinguishing OH-PCBs from other co-eluting compounds that may have the same nominal mass. chromatographyonline.com Gas chromatography coupled with HRMS (GC-HRMS) has been successfully used to quantify and characterize all OH-PCB homolog groups in environmental samples. smu.ca The high selectivity of HRMS allows for the identification of unknown OH-PCBs for which analytical standards are not available by matching their exact mass and isotopic pattern. smu.ca

While HRMS offers high specificity, it can sometimes be less sensitive than other MS techniques like those using triple quadrupole instruments. mdpi.com However, recent technological advancements have significantly improved the sensitivity of HRMS instruments. mdpi.com

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of molecules, including the differentiation of isomers of Pentachloro-(1,1'-biphenyl)-ol. wikipedia.orgmdpi.com In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and can be used to identify the positions of the chlorine atoms and the hydroxyl group on the biphenyl rings. mdpi.comacs.org

The fragmentation of OH-PCBs in negative ion mode often involves the loss of one or more chlorine atoms, sometimes accompanied by the loss of a hydrogen chloride (HCl) molecule. mdpi.com By analyzing the MS/MS spectra, it is possible to distinguish between different positional isomers that may have very similar chromatographic retention times. acs.org Recent developments in deep learning models are also being applied to predict MS/MS spectra, which can aid in the structural elucidation of unknown compounds. biorxiv.orgresearchgate.net

Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification in mass spectrometry. This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte of interest. nih.gov Because the internal standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and analysis, thus compensating for any sample losses or matrix effects.

A robust method for the determination of 53 OH-PCB congeners, including pentachloro-OH-PCBs, in liver and brain samples has been developed using isotope dilution gas chromatography coupled with mass spectrometry. nih.gov This method has been shown to provide high recovery rates and low detection limits. nih.gov The use of IDMS is crucial for obtaining accurate and reliable quantitative data for Pentachloro-(1,1'-biphenyl)-ol in complex biological and environmental matrices.

Electron Capture Negative Ion (ECNI) mass spectrometry is a highly sensitive ionization technique for electrophilic compounds such as chlorinated and brominated compounds. iaea.orgresearchgate.net For the analysis of OH-PCBs, ECNI-MS offers significantly lower limits of detection compared to electron impact (EI) ionization. iaea.org

In ECNI, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions. This process is highly efficient for compounds with high electron affinity, like OH-PCBs. A method using gas chromatography coupled with ECNI-MS has been validated for the analysis of OH-PCBs in blood samples. uio.no The high sensitivity of ECNI-MS makes it particularly suitable for detecting the trace levels of Pentachloro-(1,1'-biphenyl)-ol often found in environmental and biological samples.

Table 3: Summary of Mass Spectrometric Techniques for Pentachloro-(1,1'-biphenyl)-ol Analysis

| Technique | Principle | Application for Pentachloro-(1,1'-biphenyl)-ol |

| HRMS | Measures mass-to-charge ratio with high accuracy. researchgate.net | Accurate mass determination for confident identification and differentiation from isobaric interferences. smu.ca |

| MS/MS | Fragments a selected precursor ion to produce characteristic product ions. nationalmaglab.org | Structural elucidation and isomer differentiation based on fragmentation patterns. mdpi.comacs.org |

| IDMS | Uses a stable isotope-labeled internal standard for quantification. nih.gov | Accurate and precise quantification by correcting for matrix effects and analyte loss. nih.gov |

| ECNI-MS | Forms negative ions by capturing low-energy electrons, highly sensitive for electrophilic compounds. iaea.org | Highly sensitive detection and quantification at trace levels in complex matrices. uio.no |

Isomer-Specific Identification and Quantification Challenges

The accurate identification and quantification of individual Pentachloro-(1,1'-biphenyl)-ol isomers in complex matrices are fraught with analytical challenges. Due to their similar physicochemical properties, many isomers are difficult to separate using conventional chromatographic techniques, leading to co-elution and potential misidentification. Furthermore, standard mass spectrometry often cannot distinguish between isomers, necessitating the use of advanced, high-resolution methods.

A primary hurdle in the analysis of Pentachloro-(1,1'-biphenyl)-ol is the chromatographic separation of its numerous isomers. Standard gas chromatography (GC) may fail to resolve all isomers, resulting in overlapping peaks. oxfordindices.com This co-elution is a significant problem, particularly when dealing with complex environmental or biological samples where matrix components can further interfere with the separation. oxfordindices.com To overcome these limitations, more advanced separation techniques are required.

Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for the analysis of complex mixtures, including isomeric compounds. oxfordindices.comchromatographyonline.com By employing two columns with different stationary phases, GC×GC provides enhanced separation power and can resolve isomers that co-elute in a single-dimension GC system. chromatographyonline.comrestek.com The resulting two-dimensional chromatograms are highly structured, which can aid in the identification of compound classes and individual isomers. chromatographyonline.com In some cases, derivatization of the isomers prior to GC analysis can improve chromatographic selectivity and achieve baseline separation of co-eluting compounds. researchgate.netresearchgate.net

Even with optimal chromatographic separation, the identification and quantification of isomers can be challenging. Mass spectrometry (MS) is a key detection technique, but standard MS may not differentiate between isomers as they can produce similar fragmentation patterns. lcms.cz High-resolution mass spectrometry (HRMS) offers a solution by providing highly accurate mass measurements, which can help to distinguish between isomers with the same nominal mass but different elemental compositions. measurlabs.comnih.gov However, even HRMS may not be able to differentiate between geometric isomers that have the same exact mass. measurlabs.com

For definitive isomer identification, tandem mass spectrometry (MS/MS) and multi-dimensional mass spectrometry (MSn) can be employed. lcms.cz These techniques involve the fragmentation of selected ions to produce unique fragment patterns that can serve as fingerprints for specific isomers. lcms.cz Ion mobility spectrometry (IMS) coupled with mass spectrometry is another emerging technique that separates ions based on their size and shape, providing an additional dimension of separation for distinguishing isomers. polyu.edu.hktofwerk.com

The quantification of individual Pentachloro-(1,1'-biphenyl)-ol isomers is further complicated by the lack of commercially available analytical standards for every isomer. This scarcity necessitates the use of relative response factors or the assumption that all isomers have the same response factor as a known standard, which can introduce significant inaccuracies into the quantitative results. nih.gov

Research Findings on Isomer Resolution Techniques

While specific research exclusively on Pentachloro-(1,1'-biphenyl)-ol isomer separation is limited, studies on analogous compounds like polychlorinated biphenyls (PCBs) and other halogenated aromatic compounds provide valuable insights. The following table summarizes the challenges and potential solutions applicable to the analysis of Pentachloro-(1,1'-biphenyl)-ol isomers.

| Analytical Challenge | Conventional Method Limitation | Advanced Analytical Solution | Principle of Improvement | Relevant Findings for Analogous Compounds |

| Isomer Co-elution | Single-dimension Gas Chromatography (GC) often results in overlapping peaks for structurally similar isomers. | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Utilizes two columns with different selectivities, providing significantly higher resolving power. chromatographyonline.com | Successful separation of complex mixtures of PCBs and polycyclic aromatic hydrocarbons (PAHs) has been demonstrated. oxfordindices.comchromatographyonline.com |

| Indistinguishable Mass Spectra | Standard Mass Spectrometry (MS) may produce identical or very similar mass spectra for different isomers. | High-Resolution Mass Spectrometry (HRMS) | Provides exact mass measurements, allowing for the differentiation of isomers with different elemental compositions. measurlabs.comnih.gov | HRMS is crucial for identifying and quantifying isomers of various environmental contaminants. nih.gov |

| Identical High-Resolution Mass | HRMS cannot distinguish between geometric isomers with the same exact mass. | Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry (IMS) | MS/MS generates unique fragment ion spectra for different isomers. IMS separates ions based on their size and shape. lcms.czpolyu.edu.hk | IMS has shown promise in separating steroid isomers and other structurally similar compounds. tofwerk.com |

| Lack of Analytical Standards | Accurate quantification requires individual standards for each isomer, which are often unavailable. | Use of Relative Response Factors (RRFs) and Isotope-Labeled Internal Standards | RRFs are determined for a representative isomer and applied to others. Isotope-labeled standards help correct for matrix effects and instrument variability. nih.gov | Isomer-specific quantification of perfluorinated compounds often relies on the use of RRFs due to the limited availability of standards. nih.gov |

| Matrix Interference | Complex sample matrices can interfere with both separation and detection, leading to inaccurate results. | Advanced Sample Preparation and Cleanup Techniques | Techniques like solid-phase extraction (SPE) and multi-layer silica gel cleanup remove interfering compounds. | Effective cleanup is essential for the analysis of PCBs and their metabolites in biological and environmental samples. |

| Chiral Isomer Separation | Standard chromatographic methods cannot separate enantiomers (chiral isomers). | Chiral Chromatography | Employs a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. | Chiral analysis of PCBs has been used to study their biotransformation and environmental fate. |

This table is based on established analytical principles and findings from research on compounds with similar analytical challenges.

Environmental Occurrence, Distribution, and Transport Dynamics of Pentachloro 1,1 Biphenyl Ol

Global and Regional Distribution Patterns in Environmental Compartments

Hydroxylated pentachlorobiphenyls have been detected globally in aquatic, terrestrial, and atmospheric systems. Their distribution is closely linked to the historical contamination patterns of the original PCB mixtures. nih.gov

OH-PCBs are ubiquitously found in aquatic environments, including surface water, rain, snow, and sediments. nih.govsmu.ca Total concentrations of all OH-PCB congeners in surface waters have been measured in the range of 0.87 to 130 pg/L. smu.ca Higher concentrations are often detected near urban and industrialized areas, particularly in the vicinity of sewage treatment plant outfalls, which are identified as significant sources for these compounds entering lake waters. nih.govsmu.ca

Sediments act as a major sink for these contaminants. A study of rivers and estuaries in Osaka Bay, Japan, found total OH-PCB concentrations at an average of 24 ng/g (dry weight). nih.gov Research in heavily contaminated US waterways has established that OH-PCB levels in sediment are approximately 0.4% of the levels of their parent PCBs. acs.orguiowa.eduresearchgate.net The strong positive correlation between OH-PCB and PCB concentrations in sediments suggests that wherever PCB contamination exists, the presence of their hydroxylated derivatives is also likely. nih.gov

Table 1: Concentration of Total Hydroxylated Polychlorinated Biphenyls (ΣOH-PCBs) in Sediments from Various Locations

| Location | ΣOH-PCB Concentration (ng/g dry weight) | Ratio of ΣOH-PCBs to ΣPCBs (%) | Reference |

|---|---|---|---|

| Rivers and Estuaries, Osaka Bay, Japan | 0.90 to 150 (Avg. 24) | 1.4 to 13 | nih.gov |

| New Bedford Harbor, MA, USA | Not specified | ~0.4 | acs.orguiowa.edu |

| Altavista Wastewater Lagoon, VA, USA | Not specified | ~0.4 | acs.orguiowa.edu |

| Indiana Harbor and Ship Canal, IN, USA | Not specified | ~0.4 | acs.orguiowa.edu |

The presence of OH-PCBs in terrestrial environments is primarily linked to the atmospheric deposition of these compounds and the ability of plants to absorb and metabolize parent PCBs from the soil and air. nih.govresearchgate.net Studies have shown that various plants can take up PCBs and transform them into hydroxylated derivatives within their tissues. nih.govnih.gov This transformation within vegetation represents a pathway for the entry of OH-PCBs into terrestrial food webs. researchgate.net

The atmosphere is a critical medium for the formation and long-range transport of OH-PCBs. nih.gov Gaseous PCBs react with photochemically generated hydroxyl radicals (·OH) in the troposphere, leading to the formation of OH-PCBs. nih.govsmu.ca Evidence for this abiotic formation pathway includes the observed depletion of gas-phase PCBs during daytime, which correlates with peak levels of atmospheric hydroxyl radicals. nih.gov The reactivity and subsequent rate of transformation are generally higher for less chlorinated PCBs. nih.gov Once formed, these compounds can be transported over long distances and deposited into aquatic and terrestrial ecosystems via rain and snow. smu.ca Total fluxes of OH-PCBs in snow have been measured at up to 100 pg/m², and in rain at up to 44 pg/m²/day. smu.ca

Occurrence in Biota Across Trophic Levels (Excluding Human Biomonitoring)

OH-PCBs accumulate in organisms through multiple pathways: the metabolic transformation of ingested PCBs, the consumption of prey that already contains OH-PCBs, and direct uptake from the environment. nih.gov The resulting concentrations and specific congener profiles vary significantly among different species, reflecting differences in metabolic capabilities. nih.gov

OH-PCBs have been widely detected in the tissues and blood of aquatic life. nih.gov In fish, these compounds are known to be formed via metabolism mediated by the cytochrome P450 enzyme system. nih.govsmu.ca Studies of wild salmonids from the Great Lakes have confirmed the presence of various pentachlorinated biphenyl-ol isomers in their blood plasma. smu.canih.gov For instance, 4-OH-CB107 (an isomer of pentachloro-(1,1'-biphenyl)-ol) is one of the metabolites formed. researchgate.net While fish can produce these metabolites, the ratio of total OH-PCBs to parent PCBs is generally low in fish compared to birds and mammals. nih.gov In addition to fish, OH-PCBs have been identified in various marine mammals, indicating their persistence and bioaccumulation in higher trophic levels of the marine food web. nih.gov

Table 2: Concentrations of Selected Pentachloro-(1,1'-biphenyl)-ol (B13960417) Isomers in Blood Plasma of Lake Trout (Salvelinus namaycush) from the Great Lakes

| Isomer (Congener Name) | Concentration in Lake Ontario Trout (pg/g of plasma) | Concentration in Lake Superior Trout (pg/g of plasma) | Reference |

|---|---|---|---|

| 4-OH-CB107 / 4'-OH-CB108 | 13 - 33 | 11 - 32 | smu.ca |

| 4-OH-CB118 | 6 - 20 | 11 - 29 | smu.ca |

In terrestrial ecosystems, OH-PCBs have been identified in birds and mammals, including top predators like polar bears. nih.gov The ratio of OH-PCBs to parent PCBs is often reported to be higher in birds and terrestrial mammals than in fish, which may suggest a greater capacity for metabolic transformation or retention of these compounds. nih.gov For example, studies on American kestrels have investigated the effects of parent pentachlorobiphenyls, which are the precursors to the hydroxylated forms. nih.gov As previously noted, plants can absorb PCBs and metabolize them, creating a foundational entry point for OH-PCBs into the terrestrial food chain. nih.govresearchgate.net

Biomagnification Potential within Food Webs

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. wikipedia.org For persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and their metabolites, this process is a significant concern for ecosystem and human health.

Detailed research on the biomagnification of specific pentachlorobiphenylol isomers is limited. However, studies on parent PCB compounds provide substantial insight into the factors governing this process. The tendency of a chemical to biomagnify is often correlated with its hydrophobicity, commonly measured by the octanol-water partition coefficient (Kow). nih.gov Generally, as the log Kow of a PCB congener increases, so does its trophic magnification factor (TMF), which quantifies the increase in concentration per trophic level. nih.gov For instance, studies on various aquatic food webs have demonstrated that TMFs for individual PCB congeners can range from 1.5 to 6.6. nih.gov

Research on a lake food web identified a TMF for a pentachlorobiphenyl (Penta-CB) compound, providing an indication of how this class of chemicals might behave. researchgate.net The biomagnification of aryl hydrocarbon hydroxylase (AHH)-inducing PCBs, which have a similar structure, has been shown to be greater than that of other PCB congeners, suggesting they are highly conserved within the food web. nih.gov This preferential biomagnification leads to a greater toxicity risk at higher trophic levels. nih.gov

The introduction of a hydroxyl group to the PCB structure, creating an OH-PCB, can alter its environmental fate and bioaccumulation potential. While hydroxylation increases water solubility, OH-PCBs can still be retained in the body, binding to proteins such as transthyretin. This binding can lead to the bioaccumulation of certain OH-PCBs in the blood of wildlife and humans.

Table 1: Trophic Magnification Factors (TMFs) for Related Compounds in Aquatic Food Webs

| Compound Class/Congener | Trophic Magnification Factor (TMF) | Food Web Location | Reference |

| Pentachlorobiphenyl (Penta-CB) | Varies | Lake | researchgate.net |

| PCB Congener 153 | 3.4 +/- 1.2 | 17 North American Lakes | nih.gov |

| p,p'-DDE | 4.0 +/- 1.8 | 17 North American Lakes | nih.gov |

| trans-Nonachlor | 3.6 +/- 1.5 | 17 North American Lakes | nih.gov |

This table presents data for related compounds to infer the potential biomagnification of Pentachloro-(1,1'-biphenyl)-ol. Specific TMFs for Pentachloro-(1,1'-biphenyl)-ol are not available in the reviewed literature.

Long-Range Atmospheric and Oceanic Transport Modeling

The potential for a chemical to undergo long-range transport is determined by its persistence in the environment and its physical-chemical properties, which govern its movement between air, water, and soil.

Atmospheric Transport: Parent PCBs are semi-volatile organic compounds (SVOCs), allowing them to volatilize into the atmosphere and travel long distances from their sources. ntnu.no This long-range atmospheric transport (LRAT) is a primary pathway for the global distribution of PCBs, leading to their presence in remote environments like the Arctic. researchgate.netlancs.ac.uk However, the formation of OH-PCBs through the oxidation of PCBs in the atmosphere or through metabolic processes significantly alters transport potential. nih.gov Hydroxylation reduces the volatility of the compound, resulting in a lower Henry's Law constant. nih.gov This change makes hydroxylated PCBs less susceptible to atmospheric transport and more likely to be removed from the atmosphere via deposition. nih.gov While the atmospheric reaction of PCBs with hydroxyl radicals is a known degradation pathway, the direct formation of OH-PCBs through this mechanism in the atmosphere has not been definitively demonstrated. nih.gov

Oceanic Transport: Once deposited into the ocean, the fate of compounds like Pentachloro-(1,1'-biphenyl)-ol is governed by oceanic currents, partitioning to particles, and sedimentation. mit.edumit.edu Modeling studies for PCBs in the ocean show that sorption to suspended particles and subsequent burial in marine sediment is a major removal process. mit.edumit.edu The transport of these compounds within the ocean is complex, with models indicating that factors like wind speed, ocean circulation, and sea ice cover can influence their distribution, particularly for more volatile congeners. mit.edumit.edu Given the increased polarity and lower volatility of OH-PCBs, they are expected to have a stronger affinity for water and particulate organic matter compared to their parent PCBs, which would influence their oceanic transport and fate.

Partitioning Behavior in Environmental Phases

The partitioning of a chemical describes its distribution between different environmental compartments, such as water, soil/sediment, and air. This behavior is critical for understanding a compound's fate, bioavailability, and potential for bioaccumulation. Key parameters used to describe partitioning include the octanol-water partition coefficient (Kow), the organic carbon-water (B12546825) partition coefficient (Koc), and the octanol-air partition coefficient (Koa).

The addition of a hydroxyl group to the biphenyl (B1667301) structure increases the polarity of the molecule. This results in several important changes to its partitioning behavior compared to the parent pentachlorobiphenyl:

Higher Water Solubility: OH-PCBs are significantly more soluble in water than their parent PCBs. nih.gov

Lower Kow: The increased polarity generally leads to a lower octanol-water partition coefficient.

Lower Volatility: As mentioned, hydroxylation reduces the compound's vapor pressure and Henry's Law constant, leading to less partitioning into the atmosphere from water or soil. nih.gov

Acidic Nature: The phenolic hydroxyl group is ionizable, meaning OH-PCBs are weak acids. nih.gov Their partitioning behavior can, therefore, be pH-dependent. At environmentally relevant pH values, a fraction of the OH-PCBs will exist in their dissociated (anionic) form, which is more water-soluble and less likely to sorb to organic carbon in soil and sediment.

Table 2: Estimated Partitioning Properties for Pentachlorobiphenyl and the Effect of Hydroxylation

| Property | Pentachlorobiphenyl (Parent Compound) | Pentachloro-(1,1'-biphenyl)-ol (OH-PCB) | Expected Change with Hydroxylation |

| Log Kow (Octanol-Water Partition Coefficient) | High | Moderately High | Decrease |

| Koc (Organic Carbon-Water Partition Coefficient) | High | Moderate to High | Decrease (pH-dependent) |

| Henry's Law Constant | Moderate | Low | Decrease |

| Water Solubility | Low | Higher than parent PCB | Increase |

This table is based on general principles of how hydroxylation affects the physicochemical properties of PCBs. Exact values for Pentachloro-(1,1'-biphenyl)-ol are not available.

Environmental Transformation and Degradation Pathways of Pentachloro 1,1 Biphenyl Ol

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For Pentachloro-(1,1'-biphenyl)-ol (B13960417) and other OH-PCBs, these mechanisms primarily include reactions driven by light (photolysis) and reactive chemical species. nih.gov The specific environmental behavior and reactivity of an OH-PCB molecule are largely dictated by the number and position of chlorine atoms on the biphenyl (B1667301) structure. nih.gov Generally, a higher degree of chlorination can decrease the reactivity of the compound towards oxidation. nih.gov

Photolytic Degradation under UV and Solar Irradiation

Photolysis, or degradation by light, is a significant abiotic pathway for many aromatic environmental contaminants. mdpi.com Studies have shown that parent PCBs can be degraded by ultraviolet (UV) and visible light. researchgate.net The photolytic process for PCBs can lead to the formation of both less chlorinated congeners and, to a lesser extent, hydroxylated PCBs. researchgate.netingentaconnect.com

Research on the photodegradation of decachlorobiphenyl (B1669993) (PCB-209) on silica (B1680970) surfaces, mimicking atmospheric particles, demonstrated that the process is enhanced by the presence of hydroxyl radicals and leads to the formation of various lower chlorinated PCBs and OH-PCBs. researchgate.net The energy required for a hydroxyl radical to attack PCB-209 is significantly lower than that needed to break a carbon-chlorine bond directly, suggesting radical-mediated photolysis is a key pathway. researchgate.net Although direct photolysis of OH-PCBs is not extensively documented, their aromatic structure makes them susceptible to transformation by solar irradiation. mdpi.com For instance, a study on the toxins produced by Ostreopsis cf. ovata found that natural sunlight induced rapid transformation, with half-lives of less than 36 hours for some compounds. mdpi.com This indicates that photolysis can be a relevant degradation route for complex organic molecules in aquatic environments.

Chemical Degradation in Various Environmental Media

Chemical degradation of OH-PCBs in the environment is often mediated by highly reactive chemical species, particularly hydroxyl radicals (•OH). nih.gov These radicals are formed through photochemical reactions and are present in the atmosphere and surface waters. nih.gov The reaction with hydroxyl radicals is a major atmospheric sink for parent PCBs and is also a primary mechanism for the formation of OH-PCBs from PCBs. nih.govnih.gov This dual role implies that while •OH reactions create OH-PCBs, they can also contribute to their subsequent degradation.

Advanced oxidation processes used in wastewater treatment plants, such as ozonation, generate hydroxyl radicals and have been identified as a source of OH-PCBs in surface waters. nih.govnih.gov This suggests that the chemical environment within these facilities is conducive to the hydroxylation of PCBs, and potentially to the further transformation of the resulting OH-PCBs. nih.gov

Hydrolysis and Other Non-Redox Transformations

Information regarding the hydrolysis of OH-PCBs is not widely available in the scientific literature. Hydrolysis involves the cleavage of a chemical bond by the addition of water. While studies have investigated alkaline hydrolysis for the remediation of parent PCBs from soils, the effectiveness has been found to be limited in some cases. semanticscholar.org

Other non-redox transformations, such as conjugation reactions, are relevant for OH-PCBs. In biological systems, OH-PCBs can undergo conjugation with molecules like glutathione (B108866) or be sulfated. nih.govnih.gov A study on the metabolism of a PCB sulfate (B86663) in poplar plants demonstrated that it could be hydrolyzed back to the corresponding OH-PCB. nih.gov However, the reverse reaction, the sulfation of the OH-PCB, was found to be the predominant pathway. nih.gov This indicates that in certain environments, Pentachloro-(1,1'-biphenyl)-ol may undergo conjugation reactions, which alters its chemical properties and environmental fate.

Biotic Transformation and Biodegradation Processes

Biotic transformation encompasses processes carried out by living organisms, primarily microorganisms, that alter the chemical structure of compounds. While the microbial degradation of parent PCBs has been studied extensively, the biodegradation of their hydroxylated metabolites has received less attention. nih.govtemple.edu

Microbial Degradation in Aerobic and Anaerobic Conditions

Microorganisms can degrade OH-PCBs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the pathways and efficiencies differ significantly.

Under aerobic conditions , bacteria capable of degrading PCBs have also shown the ability to transform OH-PCBs. researchgate.net However, the efficiency of this degradation can be limited, especially for highly chlorinated congeners. nih.gov For example, the bacterium Sphingomonas sp. strain N-9 was found to efficiently degrade OH-PCBs with one to four chlorine atoms but was less effective against those with five or six chlorines. nih.gov This suggests that Pentachloro-(1,1'-biphenyl)-ol may be relatively resistant to this particular aerobic pathway. Furthermore, some studies have shown that the microbial transformation of OH-PCBs can result in metabolites that are more toxic than the original compound. temple.edu

In contrast, anaerobic conditions appear to be more favorable for the degradation of highly chlorinated compounds through a process called reductive dechlorination. nih.gov This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. A landmark study demonstrated that the anaerobic bacterium Desulfitobacterium dehalogenans could rapidly and completely dehalogenate the chlorine atoms situated in the ortho-position relative to the para-hydroxyl group on tetrachloro-dihydroxybiphenyl. nih.govnih.gov This finding is highly significant as it presents a viable pathway for the detoxification of para-hydroxylated PCBs, a group to which certain isomers of Pentachloro-(1,1'-biphenyl)-ol belong. nih.gov

Bacterial Metabolism

The bacterial metabolism of OH-PCBs involves specific enzymatic pathways that lead to the formation of various intermediate and final products.

Several bacterial strains have been identified that can metabolize OH-PCBs:

Sphingomonas sp. strain N-9 , isolated from forest soil, was shown to convert lowly chlorinated OH-PCBs into corresponding chloro-hydroxybenzoic acids. nih.gov This transformation was found to be a detoxification step, as the resulting metabolites exhibited lower cytotoxicity than the parent OH-PCBs. nih.gov

Burkholderia xenovorans LB400 , a well-known PCB-degrading bacterium, can also transform OH-PCBs. temple.eduresearchgate.net Its metabolism of hydroxylated dichlorobiphenyls resulted in the production of 2,5-dichlorobenzoic acid, indicating that the degradation proceeds via the established biphenyl pathway. researchgate.net

Desulfitobacterium dehalogenans utilizes a distinct anaerobic pathway of reductive dehalogenation, specifically targeting chlorines flanking the hydroxyl group on the aromatic ring. nih.govnih.gov

The table below summarizes the findings of key studies on the bacterial degradation of OH-PCBs.

| Bacterial Strain | Conditions | Substrate(s) | Key Findings | Reference(s) |

| Sphingomonas sp. N-9 | Aerobic | Lowly chlorinated OH-PCBs (1-4 Cl) | Efficiently degraded substrates to chloro-hydroxybenzoic acids; detoxification observed. Inefficient for highly chlorinated (5-6 Cl) OH-PCBs. | nih.gov |

| Burkholderia xenovorans LB400 | Aerobic | Hydroxylated derivatives of 4-chlorobiphenyl (B17849) and 2,5-dichlorobiphenyl | Transformed OH-PCBs, producing metabolites such as 2,5-dichlorobenzoic acid. | temple.eduresearchgate.net |

| Desulfitobacterium dehalogenans | Anaerobic | para-hydroxylated PCBs (e.g., 3,3′,5,5′-tetrachloro-4,4′-dihydroxybiphenyl) | Rapid and complete reductive dehalogenation of chlorines in the ortho-position to the hydroxyl group. | nih.govnih.gov |

Fungal Biotransformation

The biotransformation of chlorinated aromatic compounds by fungi, particularly white-rot fungi, has been a subject of significant research. These fungi possess powerful extracellular enzyme systems capable of degrading a wide range of persistent organic pollutants. In the context of hydroxylated polychlorinated biphenyls (OH-PCBs), fungal enzymes play a crucial role in their transformation.

One of the key enzymes involved is laccase, which has been shown to dehalogenate chlorinated hydroxybiphenyls. For instance, laccase produced by the fungus Pycnoporus cinnabarinus can transform compounds like 3-chloro-4-hydroxybiphenyl and 2-hydroxy-5-chlorobiphenyl. nih.gov This process involves the formation of oligomerization products, including dechlorinated C-C linked dimers. nih.gov This radical-based mechanism allows for the direct dechlorination of the hydroxylated biphenyl structure, a process distinct from bacterial degradation pathways. nih.gov While direct studies on Pentachloro-(1,1'-biphenyl)-ol are limited, the evidence from related compounds suggests a similar potential for fungal-mediated degradation.

Ligninolytic enzymes, including laccases and peroxidases produced by fungi, are suspected to be involved in the transformation of polychlorinated biphenyls (PCBs) in general. mdpi.com Fungi from the Ascomycota and Basidiomycota phyla, particularly those from the white-rot functional guild, are known for their PCB-transforming capabilities. mdpi.com

Role of Specific Microbial Enzymes in Dechlorination and Ring Fission

The enzymatic machinery of various microorganisms is pivotal in the breakdown of chlorinated compounds. In bacteria, the initial steps of degradation often involve dechlorination and hydroxylation, catalyzed by specific enzymes. For example, in Rhodococcus chlorophenolicus, a bacterium known for degrading pentachlorophenol (B1679276) (PCP), a membrane-bound cytochrome P450 enzyme is responsible for the para-hydroxylation of PCP to tetrachloro-p-hydroquinone. nih.govnih.gov This initial hydroxylation is a critical step that can lead to further dechlorination and eventual ring cleavage. The process is inducible and requires molecular oxygen. nih.gov

Biotransformation in Higher Organisms (e.g., Fish, Mammals, Birds)nih.govnih.gov

In higher organisms, the biotransformation of Pentachloro-(1,1'-biphenyl)-ol, a type of hydroxylated polychlorinated biphenyl (OH-PCB), is a critical process that influences its toxicity and persistence. OH-PCBs can be formed through the metabolic transformation of parent PCBs within the organism or ingested directly from the environment. nih.gov

Fish: Fish can metabolize pentachlorophenol, a related compound, into sulphate and glucuronide conjugates. usgs.gov Biliary excretion is one route for these metabolites, though it may not represent the major elimination pathway. usgs.gov

Mammals: Studies on the metabolism of 2,3,4,3′,4′-pentachlorobiphenyl in mice and mink have shown that the parent compound is retained in the liver and fat. However, in the plasma of mice, a hydroxylated metabolite, 4-hydroxy-2,3,5,3′,4′-pentachlorobiphenyl, was found at concentrations 15 times higher than the parent compound. researchgate.net In mink plasma, the parent compound and the hydroxylated metabolite were present in similar concentrations. researchgate.net The metabolism of PCBs in mammals is a two-phase process, starting with hydroxylation by cytochrome P-450 enzymes (Phase I) followed by conjugation (Phase II). nih.govnih.gov

Birds: Predatory bird species have been found to accumulate OH-PCBs in their livers. acs.orgresearchgate.net The profiles and concentrations of these metabolites can vary between species, suggesting differences in metabolic capacity and diet. acs.orgresearchgate.net For example, in the common buzzard, 4-HO-CB187 was a prominent congener. acs.orgresearchgate.net The levels of OH-PCBs in some wild birds are considered high enough to potentially disrupt thyroid homeostasis. ca.gov

Table 1: Biotransformation of Pentachlorobiphenyls in Different Organisms

| Organism | Key Findings | Metabolites Identified | Reference |

|---|---|---|---|

| Mice | Parent compound retained in liver and fat; high plasma concentration of hydroxylated metabolite. | 4-hydroxy-2,3,5,3′,4′-pentachlorobiphenyl, 4-hydroxy-3,5,2′,3′,4′-pentachlorobiphenyl, 2-hydroxy-3,4,2′,3′,4′-pentachlorobiphenyl, 5-hydroxy-3,4,2′,3′,4′-pentachlorobiphenyl, 5-hydroxy-2,3,4,3′,4′-pentachlorobiphenyl | researchgate.net |

| Mink | Parent compound and hydroxylated metabolite in similar plasma concentrations. | 4-hydroxy-2,3,5,3′,4′-pentachlorobiphenyl, 4-hydroxy-3,5,2′,3′,4′-pentachlorobiphenyl, 2-hydroxy-3,4,2′,3′,4′-pentachlorobiphenyl, 5-hydroxy-3,4,2′,3′,4′-pentachlorobiphenyl, 5-hydroxy-2,3,4,3′,4′-pentachlorobiphenyl | researchgate.net |

| Birds (Common Buzzard) | Accumulation of OH-PCBs in the liver. | 4-HO-CB187, 4-HO-CB146 | acs.orgresearchgate.net |

| Fish | Metabolism of pentachlorophenol into conjugates. | Sulphate and glucuronide conjugates of pentachlorophenol | usgs.gov |

Hydroxylation and Conjugation Reactionsnih.gov

The biotransformation of PCBs and their hydroxylated metabolites in vertebrates is generally a detoxification process aimed at increasing water solubility to facilitate excretion. nih.gov This occurs through a two-phase metabolic pathway. nih.gov

Phase I: Hydroxylation The initial and rate-limiting step is typically hydroxylation, catalyzed by the cytochrome P-450 (CYP) enzyme system, primarily in the liver. nih.gov This reaction introduces a hydroxyl (-OH) group onto the biphenyl structure, either by direct insertion or through the formation of an arene oxide intermediate that rearranges to the hydroxylated product. nih.gov

Phase II: Conjugation Following hydroxylation, the resulting OH-PCBs can undergo Phase II conjugation reactions. nih.govnih.gov In this phase, endogenous molecules such as glucuronic acid or sulfate are attached to the hydroxyl group. nih.gov This further increases the polarity and water solubility of the metabolite, making it easier to eliminate from the body. nih.gov In fish, both glucuronide and sulphate conjugates of pentachlorophenol have been identified. usgs.gov

Excretion Pathways of Metabolitesnih.gov

The primary goal of biotransformation is to facilitate the excretion of xenobiotics. The increased water solubility of the conjugated metabolites allows them to be more readily eliminated from the body.

In studies with mice and mink exposed to 2,3,4,3′,4′-pentachlorobiphenyl, feces was identified as the major excretion pathway. researchgate.net Both species primarily excreted the parent compound, with trace amounts of hydroxylated metabolites. Mink also excreted a significant amount of hydrophilic metabolites that yielded hydroxylated products after hydrolysis. researchgate.net In fish, metabolites of pentachlorophenol are excreted into the surrounding water as sulphate conjugates and into the bile as glucuronide conjugates. usgs.gov

Influence of Environmental Factors on Degradation Kineticsnih.gov

The degradation kinetics of Pentachloro-(1,1'-biphenyl)-ol in the environment are influenced by a variety of factors that can affect microbial activity and the bioavailability of the compound. While specific data for this exact compound is limited, general principles from related chlorinated aromatic compounds can be inferred.

Mechanistic Biological Interactions of Pentachloro 1,1 Biphenyl Ol in Non Human Systems in Vitro and in Vivo

Molecular Binding and Receptor Activation Studies

Hydroxylated PCBs (OH-PCBs), including pentachloro-(1,1'-biphenyl)-ol (B13960417) isomers, are recognized for their ability to bind to several key cellular receptors, often mimicking or antagonizing the actions of endogenous hormones.

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxicity of various aromatic hydrocarbons. While parent PCB compounds, particularly coplanar congeners, are known potent AhR agonists, their hydroxylated metabolites exhibit varied and complex interactions.

Research indicates that the ability of an OH-PCB to activate the AhR is highly dependent on its specific structure. For example, the hydroxylated metabolite of the non-ortho-substituted PCB 77 was found to induce AhR-mediated expression of cytochrome P450 1A1 (CYP1A1) mRNA in rat liver epithelial cells. In contrast, a hydroxylated non-coplanar PCB metabolite, 4-OH-PCB 187, did not show this effect. This suggests that, like parent PCBs, planarity is a key determinant for AhR activation by OH-PCBs.

While some OH-PCBs can activate the AhR signaling pathway, their potency is generally lower than that of parent compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or coplanar PCBs. Studies have shown a correlation between the binding affinity of a ligand to the AhR and the subsequent induction of gene expression. However, for some OH-PCBs, AhR activation alone may not be sufficient to cause toxicity, which may also depend on subsequent metabolic bioactivation to more reactive intermediates like catechols or quinones. The binding affinity is influenced by physicochemical properties such as electron affinity and lipophilicity. nih.gov

Pentachloro-(1,1'-biphenyl)-ol and other OH-PCBs are significant disruptors of the thyroid hormone system. Their primary mechanism of action is not necessarily direct binding to the thyroid hormone receptors (TRs) but involves high-affinity binding to thyroid hormone transport proteins, most notably transthyretin (TTR). nih.gov

Several studies have demonstrated that OH-PCBs bind selectively and with high affinity to TTR in blood plasma, displacing the endogenous thyroid hormone thyroxine (T4). nih.gov This competitive binding is a critical disruptive event. Some higher-chlorinated OH-PCBs have been shown to be several times more potent as ligands for TTR than T4 itself.

Beyond transport proteins, certain OH-PCBs can directly affect TR-mediated gene transcription. In a study using a native thyroid hormone response element (TRE) from the malic enzyme gene, 4'-OH-2',3,3',4',5'-pentachlorobiphenyl (4'-OH-PCB106) was found to significantly suppress TR-mediated transcription. nih.gov Electrophoretic mobility shift assays (EMSA) confirmed that this suppression was due to the partial dissociation of the TR from the TRE in the presence of the OH-PCB. nih.gov This indicates a direct interference with the genomic signaling pathway of thyroid hormones.

A large-scale screening of 91 different OH-PCBs in a yeast two-hybrid assay incorporating the human thyroid hormone receptor alpha (TRα) further elucidated structure-activity relationships. oup.com The study highlighted that the specific chlorine substitution pattern and the position of the hydroxyl group are critical determinants of thyroid hormone-like activity. oup.com

Table 1: Interaction of Select Hydroxylated Pentachlorobiphenyls with Thyroid Hormone System Components This table is interactive. You can sort and filter the data.

| Compound | System | Finding |

|---|---|---|

| Various OH-PCBs | Human Transthyretin (TTR) | High-affinity binding, capable of displacing endogenous thyroxine (T4). nih.gov |

| 4'-OH-PCB106 | Rat CV-1 Cells | Suppresses TR-mediated transcription on a native TRE. nih.gov |

| 4'-OH-PCB106 | In Vitro (EMSA) | Causes dissociation of the Thyroid Receptor (TR) from the TRE. nih.gov |

The structural similarity of OH-PCBs to the endogenous estrogen 17β-estradiol allows them to interact with estrogen receptors (ERα and ERβ), often acting as agonists (estrogen mimics) or antagonists. These interactions have been demonstrated in numerous in vitro assays.

Phenolic PCB metabolites have been shown to bind to the soluble estrogen receptor, and these complexes can translocate into the nucleus and bind to estrogen response elements (EREs). nih.gov The estrogenic activity of OH-PCBs is highly dependent on their molecular structure. A comprehensive study of 91 different OH-PCBs using a yeast two-hybrid assay with the human estrogen receptor alpha (hERα) revealed key structural requirements for estrogenicity. oup.com

Generally, the highest estrogenic activity is observed in OH-PCBs that have the hydroxyl group in the para-position of one of the biphenyl (B1667301) rings. oup.com Furthermore, a lack of chlorine substitution in the ortho-positions appears to increase the steroid-like, rigid structure of the molecule, which enhances ER binding affinity. Conversely, ortho-chlorine substitution tends to decrease estrogenic activity. The degree of chlorination also plays a role, with estrogenicity often increasing with the number of chlorine atoms in 3,4-catechol metabolites. nih.gov

Table 2: Estrogenic Activity of Select PCB Metabolites This table is interactive. You can sort and filter the data.

| Compound Class | Assay System | General Finding |

|---|---|---|

| Phenolic PCBs | Cultured Cells | Bind to ER, translocate to nucleus, and bind EREs. nih.gov |

| Catechol PCBs | HeLa Cells (ER-CAT Assay) | Exhibit estrogenic activity in vitro, comparable to other environmental estrogens. nih.gov |

| para-OH-PCBs | Yeast Two-Hybrid (hERα) | Generally exhibit the highest estrogenic activities among OH-PCBs. oup.com |

The potential for OH-PCBs to interact with other steroid hormone receptors, such as the androgen receptor (AR) and glucocorticoid receptor (GR), has been investigated, though less extensively than for ER and TR.

In silico studies combining 3D-quantitative structure-activity relationship (3D-QSAR) modeling, molecular docking, and molecular dynamics simulations have explored the interaction between various OH-PCBs and the AR. These studies suggest that OH-PCBs have the potential to act as AR antagonists. The modeling indicates that hydrogen bond interactions and hydrophobic interactions within the receptor's ligand-binding pocket are critical for this binding.

For the glucocorticoid receptor, direct evidence for binding by hydroxylated PCBs is limited in the available literature. However, studies on other classes of PCB metabolites provide insight into potential interactions. Specifically, methylsulfonyl-PCBs (MeSO2-PCBs), another persistent metabolite type, have been shown to interact with the human GR. nih.govnih.gov One congener, 3-MeSO2-CB149, was demonstrated to compete with dexamethasone (B1670325) for GR binding and act as a functional GR antagonist in a reporter gene assay. nih.govnih.gov Structure-activity relationships for MeSO2-PCBs indicated that the presence of three ortho-chlorines and substitution at the 4 and 4' positions increased affinity for the GR. nih.govnih.gov While these findings are for a different metabolite class, they highlight the potential for PCB metabolites to disrupt the glucocorticoid signaling pathway.

Enzymatic Interactions and Metabolism

Pentachloro-(1,1'-biphenyl)-ol and related compounds are both products of and participants in metabolic processes, primarily involving the cytochrome P450 enzyme system.

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of PCBs into their hydroxylated forms. The initial hydroxylation of a PCB congener is typically catalyzed by CYP enzymes, particularly isoforms in the CYP1A, CYP2B, and CYP3A subfamilies. nih.gov

Once formed, OH-PCBs can themselves modulate the activity of CYP enzymes. Their effects can be complex, with some studies showing induction while others show no effect or even inhibition. In a study using a rat hepatoma cell line, the parent mono-ortho PCB156 caused a significant induction of CYP1A1 activity (measured by EROD assay), whereas its hydroxylated metabolites, including 4'-OH-PCB121, did not. nih.gov

Conversely, the same study found that both the parent PCB156 and its hydroxylated metabolites induced CYP2B activity (measured by PROD assay) at high concentrations. nih.gov This demonstrates that OH-PCBs retain the ability to induce specific CYP isoforms, suggesting a potential for altering the metabolism of other xenobiotics.

Furthermore, OH-PCBs have been shown to be potent inhibitors of other phase II metabolizing enzymes, such as sulfotransferases and glucuronosyltransferases. nih.gov This inhibition could slow the detoxification and elimination of other phenolic compounds, potentially increasing their bioavailability and toxicity. nih.gov

Table 3: Interaction of OH-PCBs with Cytochrome P450 Enzymes This table is interactive. You can sort and filter the data.

| Compound | Enzyme | System | Effect |

|---|---|---|---|

| 4'-OH-PCB121 & other OH-metabolites | CYP1A1 | Rat Hepatoma H4IIE Cells | No induction observed. nih.gov |

| 4'-OH-PCB121 & other OH-metabolites | CYP2B | Rat Hepatoma H4IIE Cells | Induction of activity at high concentrations. nih.gov |

| Various OH-PCBs | Sulfotransferase | Catfish Intestinal Cells | Inhibition of activity. nih.gov |

UDP-Glucuronosyltransferase (UGT) and Sulfotransferase (SULT) Substrate Specificity

Phase II metabolic enzymes, including UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), play a critical role in the detoxification and elimination of xenobiotics by increasing their water solubility.

UDP-Glucuronosyltransferases (UGTs): While direct studies on the glucuronidation of Pentachloro-(1,1'-biphenyl)-ol are limited, research on structurally similar compounds provides insights into its potential as a UGT substrate. For instance, studies on chlorophenols have identified specific UGT isoforms involved in their metabolism. UGT1A1 and UGT1A3 have been identified as the most important isoforms in the catalysis of tetrachlorophenol and pentachlorophenol (B1679276) isomers. nih.gov Given the phenolic hydroxyl group present in Pentachloro-(1,1'-biphenyl)-ol, it is plausible that it also serves as a substrate for UGT enzymes, likely involving similar isoforms.

Sulfotransferases (SULTs): In contrast to being significant substrates, OH-PCBs have been identified as potent inhibitors of SULT activity. Studies have shown that various OH-PCBs can inhibit the sulfonation of endogenous and xenobiotic compounds. nih.gov Specifically, polychlorobiphenylols have been demonstrated to be selective inhibitors of human phenol (B47542) sulfotransferase SULT1A1. nih.gov Research on a range of OH-PCBs revealed that they are only slowly sulfonated by human sulfotransferases, suggesting they are poor substrates for these enzymes. nih.gov Therefore, it is likely that Pentachloro-(1,1'-biphenyl)-ol acts as an inhibitor rather than a substrate of SULT enzymes, which could have implications for the metabolism of other compounds that rely on sulfonation for clearance.

| Enzyme Family | Interaction | Supporting Evidence from Related Compounds | Reference |

|---|---|---|---|

| UGT | Likely Substrate | UGT1A1 and UGT1A3 are key in metabolizing pentachlorophenol. | nih.gov |

| SULT | Likely Inhibitor, Poor Substrate | Hydroxylated PCBs are potent inhibitors of SULT1A1 and are slowly sulfonated. | nih.gov |

Glutathione (B108866) S-Transferase (GST) Interactions

Cellular and Subcellular Level Investigations (In Vitro Models)

In vitro models are invaluable for elucidating the cellular and molecular mechanisms of toxicity of environmental contaminants like Pentachloro-(1,1'-biphenyl)-ol.

Gene Expression Profiling in Cell Lines

While specific gene expression profiling studies for Pentachloro-(1,1'-biphenyl)-ol are not available, research on other hydroxylated and parent PCBs indicates that these compounds can significantly alter gene expression. Such studies provide a framework for understanding the potential transcriptional changes induced by Pentachloro-(1,1'-biphenyl)-ol. For example, exposure of cell lines to other PCB congeners has been shown to modulate the expression of genes involved in various cellular processes.

Protein Expression and Post-Translational Modifications

The impact of Pentachloro-(1,1'-biphenyl)-ol on protein expression and post-translational modifications remains an area requiring further investigation. Alterations in gene expression would logically translate to changes in the proteome. Post-translational modifications, which are critical for protein function, could also be affected, either directly by the compound or indirectly through cellular stress responses.

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A growing body of evidence suggests that PCBs and their metabolites can induce oxidative stress by generating reactive oxygen species (ROS). researchgate.net Studies on pentachlorophenol, a related compound, have demonstrated its ability to induce oxidative damage in human lymphocytes in vitro. nih.gov This damage is likely mediated by the formation of free radicals. It is therefore plausible that Pentachloro-(1,1'-biphenyl)-ol could also contribute to cellular damage through the induction of oxidative stress and the generation of ROS.

| Cellular Process | Observed Effect of Related Compounds | Potential Implication for Pentachloro-(1,1'-biphenyl)-ol | Reference |

|---|---|---|---|

| Oxidative Stress | Pentachlorophenol induces oxidative damage. | Likely to induce ROS generation and oxidative stress. | nih.gov |

| Apoptosis & Necrosis | Pentachlorophenol induces apoptosis and necrosis. | May trigger programmed and un-programmed cell death pathways. | nih.gov |

Apoptosis and Necrosis Pathways in Cultured Cells

Cell death can occur through two primary mechanisms: apoptosis, a programmed and controlled process, or necrosis, a form of cell injury resulting in the premature death of cells. youtube.comyoutube.comyoutube.com Research on pentachlorophenol has shown that it can induce both apoptosis and necrosis in cultured hepatocytes. nih.gov The induction of apoptosis was found to be associated with an increase in intracellular calcium, generation of ROS, and disruption of mitochondrial membrane potential. nih.gov These findings suggest that Pentachloro-(1,1'-biphenyl)-ol may also have the potential to trigger cell death pathways in a similar manner, likely involving oxidative stress as a key upstream event.

Comparative Biochemical Responses in Diverse Non-Human Species

Pentachloro-(1,1'-biphenyl)-ol, a hydroxylated metabolite of pentachlorobiphenyl, engages in complex biological interactions that vary across different species. As a member of the hydroxylated polychlorinated biphenyl (OH-PCB) class of compounds, its mechanisms of action are primarily linked to its structural similarity to endogenous hormones, leading to endocrine disruption and interference with key biochemical pathways. The biotransformation of parent PCBs into these hydroxylated forms is a critical step, often catalyzed by the cytochrome P450 monooxygenase system, which can either detoxify the parent compound or produce more biologically active metabolites. ca.gov These metabolites are found in a wide range of wildlife, including fish, birds, and mammals. oup.com

Fish Models

In fish, Pentachloro-(1,1'-biphenyl)-ol and related OH-PCBs are recognized as potent endocrine-disrupting chemicals. cityu.edu.hk Their biological activity often stems from their ability to interfere with steroid hormone signaling pathways. In vitro studies have demonstrated that OH-PCBs can exhibit greater estrogenic activity than their parent PCB congeners. researchgate.net This interaction can disrupt normal reproductive functions and development.

Embryonic exposure to OH-PCBs can result in significant and lasting reproductive impairments in fish. cityu.edu.hk Mechanistically, these compounds can dysregulate the expression of genes crucial for fundamental reproductive processes, including meiosis, cell cycle progression, oocyte development, and sex differentiation. cityu.edu.hk In vitro investigations using fish cell lines, such as primary cultures of rainbow trout hepatocytes, have confirmed the estrogenic potential of hydroxylated PCBs. researchgate.net The interaction with estrogen and androgen signaling pathways appears to be a primary mode of action, leading to altered gene transcription and cellular responses that can compromise the reproductive health of fish populations. cityu.edu.hk

Interactive Data Table: Biochemical Responses in Fish Models

| Species/Model System | Experimental Setting | Compound Class | Key Biochemical Interaction | Observed Outcome |

| Marine Medaka (Oryzias melastigma) | In vivo (embryo exposure) | OH-PCBs | Endocrine Disruption | Caused long-term reproductive impairments at maturity. cityu.edu.hk |

| Fish Cell Lines (general) | In vitro | OH-PCBs | Estrogen & Androgen Signaling | Dysregulated genes associated with meiosis, embryo development, and sex differentiation. cityu.edu.hk |

| Rainbow Trout (Oncorhynchus mykiss) | In vitro (hepatocytes) | Hydroxylated PCBs | Estrogen Receptor Binding | Demonstrated estrogenic effects, with some OH-PCBs being more active than parent compounds. researchgate.net |

Avian Species

Avian species are significantly impacted by OH-PCBs, primarily through the disruption of the thyroid hormone system. ca.gov Pentachloro-(1,1'-biphenyl)-ol and similar metabolites bear a structural resemblance to the thyroid hormone thyroxine (T4), enabling them to bind competitively to transport proteins, most notably transthyretin (TTR). ca.gov This binding can displace T4, altering its circulation and availability to tissues, thereby perturbing thyroid homeostasis, which is critical for development, metabolism, and thermoregulation. ca.govpan.krakow.pl

Research has shown that OH-PCBs are formed in birds through the metabolic transformation of parent PCBs and have been detected in the tissues and eggs of various wild bird species, including peregrine falcons and American kestrels. ca.gov In vitro studies using chicken liver explants have provided direct evidence of these interactions. In these systems, OH-PCBs were found to affect thyroid hormone metabolism by altering the secretion of triiodothyronine (T3) and modifying the activity of iodothyronine deiodinases, the enzymes responsible for the conversion of T4 to the more active T3. pan.krakow.pl For instance, certain hydroxylated congeners were shown to increase the conversion of T4 to T3, indicating a direct interference with the enzymatic control of thyroid hormone activation. pan.krakow.pl

Interactive Data Table: Biochemical Responses in Avian Species

| Species/Model System | Experimental Setting | Compound Class | Key Biochemical Interaction | Observed Outcome |

| Chicken (Gallus gallus domesticus) | In vitro (liver explants) | OH-PCBs | Thyroid Hormone Metabolism | Affected T3 secretion and the enzymatic conversion of T4 to T3. pan.krakow.pl |

| Chicken (Gallus gallus domesticus) | In vitro (liver explants) | OH-PCBs | Gene Expression | Altered the expression of iodothyronine deiodinases and thyroid hormone transporters. pan.krakow.pl |

| Wild Birds (e.g., Peregrine Falcon) | In vivo (tissue analysis) | OH-PCBs | Thyroxine Transport | Competitively binds to transthyretin (TTR), potentially disrupting thyroid hormone homeostasis. ca.gov |

Rodent Models

In rodent models, the liver is a primary site for the metabolism of pentachlorobiphenyl into its hydroxylated form, Pentachloro-(1,1'-biphenyl)-ol. This biotransformation is mediated by the cytochrome P450 (CYP) enzyme system, particularly isoforms within the CYP2B subfamily. nih.gov In vitro studies using liver microsomes from rats, hamsters, and guinea pigs have confirmed that parent PCBs are metabolized into various mono- and di-hydroxylated derivatives. nih.gov The rate and profile of these metabolites can differ between species and can be significantly increased by prior exposure to CYP-inducing agents like phenobarbital. nih.gov

The resulting OH-PCBs are biologically active and can interfere with various physiological processes. For example, in vivo studies in rats have shown that a hydroxylated pentachlorobiphenyl metabolite (4-OH-CB107) can disrupt hepatic circadian rhythms and fatty acid metabolism. oup.com The parent compound, 3,3',4,4',5-pentachlorobiphenyl (B1202525), is a known potent inducer of liver enzymes, such as ethoxyresorufin-O-deethylase (EROD), which signals the activation of the aryl hydrocarbon receptor (AhR) pathway. nih.gov This metabolic activation is the gateway to the formation of hydroxylated metabolites that exert their own distinct toxic effects. Furthermore, parent PCBs have been shown to decrease vitamin A levels in the liver, indicating a disruption of retinoid homeostasis. nih.gov

Interactive Data Table: Biochemical Responses in Rodent Models

| Species/Model System | Experimental Setting | Compound Class/Parent | Key Biochemical Interaction | Observed Outcome |

| Rat, Hamster, Guinea Pig | In vitro (liver microsomes) | Pentachlorobiphenyl (CB101) | Cytochrome P450 Metabolism | Metabolized parent PCB into mono- and di-hydroxylated forms, catalyzed by CYP2B enzymes. nih.gov |